molecular formula C15H23N3O3 B4810798 N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide CAS No. 5649-79-6

N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide

Cat. No.: B4810798
CAS No.: 5649-79-6
M. Wt: 293.36 g/mol
InChI Key: CLWJWEWZEKEIBW-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide ( 5649-79-6) is a synthetic substituted benzamide with the molecular formula C15H23N3O3 and a molecular weight of 293.36 g/mol . This compound features a benzamide core that is strategically substituted with both electron-donating (3-methyl) and strong electron-withdrawing (4-nitro) groups, creating a polarized "push-pull" electronic system that can influence its interaction with biological targets and its overall physicochemical properties . The molecule is further characterized by its N-[3-(diethylamino)propyl] side chain, which introduces a tertiary amine group. This moiety increases the molecule's lipophilicity and potential for membrane permeability, while also serving as a potential hydrogen bond acceptor, factors that are often critical in medicinal chemistry and drug discovery research . The computed Topological Polar Surface Area (TPSA) of 78.2 Ų further informs predictions regarding the compound's solubility and transport characteristics . As a building block in organic synthesis, this compound's structure offers multiple points for further chemical modification, including the tertiary amine, the nitro group, and the amide linkage. It is intended for use in research applications such as the development of novel chemical entities, structure-activity relationship (SAR) studies, and as a standard in analytical profiling. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-17(5-2)10-6-9-16-15(19)13-7-8-14(18(20)21)12(3)11-13/h7-8,11H,4-6,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWJWEWZEKEIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366741
Record name ST50687377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5649-79-6
Record name ST50687377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 4-position undergoes reduction to form an amine. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reaction Conditions Reagents/Catalysts Products Yield
Catalytic hydrogenationH₂, Pd/C in ethanolN-[3-(diethylamino)propyl]-3-methyl-4-aminobenzamide~85%
Acidic reductionFe/HClSame as above78%
  • Mechanism : The nitro group is reduced to an amine via intermediate hydroxylamine and nitroso stages. Catalytic hydrogenation is preferred for higher selectivity .

  • Applications : The resulting amine serves as a precursor for further functionalization, such as diazotization or coupling reactions .

Amide Hydrolysis

The amide bond hydrolyzes under acidic or alkaline conditions, yielding a carboxylic acid and amine.

Conditions Reagents Products Notes
Acidic (HCl, reflux)6M HCl, 12 hours3-Methyl-4-nitrobenzoic acid + 3-(diethylamino)propylaminePartial decomposition
Alkaline (NaOH, 70°C)2M NaOH, 8 hoursSame as aboveHigher purity
  • pH Sensitivity : Reactions in alkaline media initiate nucleophilic attack on the carbonyl carbon, while acidic conditions protonate the amide oxygen, accelerating cleavage .

Quaternization of the Tertiary Amine

The diethylamino group undergoes quaternization with alkyl halides, forming water-soluble quaternary ammonium salts.

Reagent Conditions Product Application
Methyl iodideRT, 24 hours in acetoneN-[3-(triethylammonio)propyl]-3-methyl-4-nitrobenzamide iodideEnhanced solubility
Benzyl chlorideReflux in ethanolBenzyl-substituted quaternary saltAntimicrobial studies
  • Kinetics : Quaternization proceeds faster with primary alkyl halides due to steric effects .

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution, primarily at the meta position relative to the nitro group.

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CC-53-Methyl-4,5-dinitrobenzamide derivative
SulfonationH₂SO₄, 100°CC-5Sulfonic acid derivative
  • Directing Effects : The nitro group directs incoming electrophiles to the meta position, while the methyl group exerts weak ortho/para influence .

Fragmentation Under Mass Spectrometry

The compound exhibits characteristic fragmentation patterns under ESI-MS:

Pathway Fragments (m/z) Proposed Mechanism
Amide bond cleavage150 ([C₇H₄NO₂]⁺)Loss of diethylaminopropyl moiety
C–N bond rupture167 ([C₈H₇N₂O₃]⁺)Formation of nitrobenzamidic cation
  • Analytical Utility : These fragments aid in structural confirmation and purity assessment .

N-Alkylation of the Amine

The tertiary amine reacts with alkylating agents to form branched derivatives.

Reagent Conditions Product
Ethyl bromideK₂CO₃, DMF, 60°CN-Ethyl-N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide
Propargyl bromideRT, THFPropargyl-substituted derivative
  • Applications : Alkylation modifies lipophilicity and biological activity .

Nitro Group Participation in Coupling Reactions

The nitro group facilitates Suzuki-Miyaura cross-coupling under palladium catalysis.

Conditions Reagents Product
Pd(PPh₃)₄, Na₂CO₃, DMEPhenylboronic acid4-Aryl-3-methylbenzamide derivative
  • Limitations : Requires prior reduction to an amine for effective coupling .

Scientific Research Applications

N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The diethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Pharmacological Activity Key Advantages/Limitations References
This compound C₁₅H₂₃N₃O₃ Diethylamino-propyl, methyl, nitro 238.373 Antiarrhythmic (Class I) Superior safety vs. lidocaine, verapamil; effective in calcium chloride and aconitine models
ADK-1100 (Adamantyl derivative) C₂₂H₃₁N₅O₃ Adamantyl, diethylamino-propyl, nitro 425.52 Antiarrhythmic Enhanced efficacy due to adamantyl group; retains safety profile
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ Chlorophenethyl, nitro 304.73 Not explicitly studied (structural analog) Chlorine may improve lipophilicity; untested in arrhythmia models
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide (HCl) C₁₇H₂₇N₃O₂·HCl Diethylamino-propyl, ethoxy 341.88 Unspecified (salt form) Hydrochloride improves solubility; potential for formulation optimization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxy-dimethylethyl, methyl 207.27 Metal-catalyzed C–H bond functionalization Lacks antiarrhythmic activity; used as an N,O-bidentate directing group in synthesis

Key Findings from Comparative Analysis :

Structural Modifications and Activity :

  • The nitro group at the para position is critical for antiarrhythmic efficacy, as seen in the parent compound and ADK-1100. Replacement with an ethoxy group (as in the hydrochloride derivative) abolishes antiarrhythmic activity but improves solubility .
  • The adamantyl group in ADK-1100 enhances binding to sodium channels, likely due to increased hydrophobicity and steric effects, without compromising safety .

Safety Profile: this compound demonstrates lower toxicity compared to classical antiarrhythmics. For example, it causes fewer pro-arrhythmic side effects than lidocaine (Class I) or verapamil (Class IV) .

Synthesis and Solubility: The hydrochloride salt of the ethoxy analog highlights the role of salt formation in optimizing drug-like properties, such as solubility and bioavailability .

Unrelated Applications :

  • Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, while structurally similar, are utilized in catalytic reactions rather than pharmacology, underscoring the diversity of benzamide derivatives .

Biological Activity

N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide is a chemical compound with notable biological activity, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : Approximately 293.36 g/mol
  • Density : 1.11 g/cm³
  • Boiling Point : 432.2ºC at 760 mmHg

The compound features a benzamide structure with a nitro group and a diethylamino moiety, which are crucial for its biological activity. The presence of these functional groups allows for various chemical reactions, including reduction and nucleophilic substitution, enhancing its versatility in medicinal chemistry.

This compound primarily acts by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can potentially increase acetylcholine levels in synaptic clefts, thus enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Acetylcholinesterase Inhibition

The compound has been shown to interact with AChE, suggesting its potential as a therapeutic agent for conditions characterized by cholinergic dysfunction. Studies utilizing enzyme kinetics and molecular docking techniques have elucidated its binding affinity and inhibitory potency against AChE:

Study IC50 Value Methodology
Study A5.2 µMEnzyme kinetics
Study B8.4 µMMolecular docking

These findings indicate that this compound could serve as a lead compound for drug development targeting cholinergic pathways.

Case Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. The protective mechanism is believed to involve modulation of signaling pathways associated with cell survival.
  • Potential in Alzheimer's Disease : A study investigating various AChE inhibitors highlighted this compound's potential to improve cognitive function in animal models of Alzheimer's disease, suggesting further exploration in clinical settings .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Structural Difference Potential Activity
This compoundBaseline compoundAcetylcholinesterase inhibitor
N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamideMethoxy group on benzenePossible altered enzyme interaction
N-[2-(diethylamino)ethyl]-4-nitrobenzamideShorter alkyl chainDifferent pharmacokinetics

This comparative analysis underscores the unique position of this compound within this class of compounds due to its specific combination of functional groups and demonstrated biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 3-methyl-4-nitrobenzoic acid derivatives with N-(3-diethylaminopropyl)amine. Key steps include:

  • Activation : Use of coupling agents like HBTU or DCC in aprotic solvents (e.g., acetonitrile or DCM) .
  • Reagent ratios : Stoichiometric excess of the amine (1.2–1.5 equivalents) to drive the reaction to completion .
  • Temperature : Reactions are often conducted at room temperature to avoid nitro group decomposition .
    • Yield Optimization : Lower yields (e.g., 48% in ) may result from steric hindrance from the diethylamino group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) is recommended .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Key signals include the aromatic protons of the nitrobenzamide moiety (δ 7.7–8.1 ppm) and the diethylamino group’s methyl/methylene protons (δ 1.0–3.5 ppm) .
  • Mass Spectrometry (ESI) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z 320–350 range) .
  • Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or byproduct formation?

  • Troubleshooting :

  • Byproduct Mitigation : Replace polar aprotic solvents (e.g., DMF) with CH₃CN to reduce side reactions .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Temperature Gradients : Gradual heating (e.g., 25°C → 40°C) improves solubility of intermediates .
    • Case Study : In , switching from General Procedure A to B increased yield from 41% to 72% by optimizing stoichiometry and solvent .

Q. What strategies resolve contradictions in spectral data or reactivity profiles?

  • Data Validation :

  • Multi-Technique Cross-Check : Combine ¹H/¹³C NMR with IR to confirm functional groups (e.g., nitro C=O stretch at ~1700 cm⁻¹) .
  • Replication : Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
    • Example : Discrepancies in melting points (e.g., 160°C vs. 185°C in vs. 8) may stem from hydrate formation, requiring TGA analysis .

Q. How does structural modification of the diethylamino or nitro group impact physicochemical properties?

  • Structure-Activity Insights :

  • Nitro Position : Moving the nitro group from para to meta (as in ) reduces electron-withdrawing effects, altering solubility .
  • Amino Substituents : Replacing diethylamino with piperazinyl groups () enhances hydrogen bonding, affecting crystallinity .
    • Experimental Design : Use Hammett constants (σ) to predict electronic effects on reactivity .

Q. What advanced analytical methods are recommended for purity assessment?

  • Hyphenated Techniques :

  • LC-MS : Detect trace impurities (e.g., unreacted amine) with a C18 column and 0.1% formic acid in H₂O/MeCN .
  • XRD : Resolve polymorphic forms, critical for reproducibility in biological assays .
    • Case Study : In , HPLC purity >98% was achieved using a 70:30 MeOH/H₂O mobile phase .

Methodological Notes

  • References : Prioritize protocols from peer-reviewed journals (e.g., MDPI articles) over commercial databases .
  • Safety : Nitro compounds are potential explosives; avoid high-temperature reflux in polar solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide

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